molecular formula C18H17NO6 B4642421 4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate

4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate

Cat. No. B4642421
M. Wt: 343.3 g/mol
InChI Key: DGNYTWDKFXPYGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl acetate" often involves intricate reactions highlighting the compound's complex framework. For instance, the synthesis of 8-substituted 5H,9H-6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes showcases the innovative approaches utilized in generating structures bearing resemblance to the target compound, reflecting the diversity and complexity of synthetic routes available for such molecules (Pascual et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds offers insight into the spatial arrangement and the interaction of molecular orbitals. The analysis of exo-Diels-Alder adducts between ortho- and para-N-acetoxyphenylmaleimides and furan reveals the intricate details of the molecular orientation and the impact of substituents on the overall molecular geometry. Such studies highlight the dihedral angles between different groups within the molecule, offering a glimpse into the steric and electronic factors influencing its reactivity and properties (Trujillo-Ferrara et al., 2004).

Chemical Reactions and Properties

The compound's reactivity can be elucidated through its participation in chemical reactions, which also unveils its chemical properties. For example, the synthesis and pharmacological evaluation of related compounds demonstrate the potential interactions with biological receptors, hinting at the underlying chemical properties that govern such interactions. This aspect of research provides valuable information on the chemical behavior of the compound under various conditions (Kossakowski et al., 2008).

Physical Properties Analysis

The physical properties of "4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl acetate" and its analogs, such as solubility, melting point, and crystal structure, are critical for understanding its behavior in different environments. Investigations into related compounds, like the crystal structure analysis of stereoisomers, contribute to a deeper understanding of the physical characteristics that influence the compound's utility and stability (Parvez et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's applicability across various fields. Spectroscopic investigations provide a foundation for understanding these properties at the molecular level, offering insights into electronic structure, molecular dynamics, and potential applications in materials science and pharmacology (Renjith et al., 2014).

properties

IUPAC Name

[4-[4-(hydroxymethyl)-7-methyl-1,3-dioxo-3a,7a-dihydro-4,7-epoxyisoindol-2-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-10(21)24-12-5-3-11(4-6-12)19-15(22)13-14(16(19)23)18(9-20)8-7-17(13,2)25-18/h3-8,13-14,20H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYTWDKFXPYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C=CC3(O4)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate
Reactant of Route 2
4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate
Reactant of Route 3
Reactant of Route 3
4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate
Reactant of Route 4
4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate
Reactant of Route 5
Reactant of Route 5
4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate
Reactant of Route 6
4-[1-(hydroxymethyl)-7-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate

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